Synthesis and characterization of 2-(3-Amino-5-(trifluoromethyl)phenyl)propan-2-ol
Synthesis and characterization of 2-(3-Amino-5-(trifluoromethyl)phenyl)propan-2-ol
This guide outlines a robust, scalable protocol for the synthesis and characterization of 2-(3-Amino-5-(trifluoromethyl)phenyl)propan-2-ol (CAS: 641570-65-2). This tertiary alcohol is a critical pharmacophore intermediate, often utilized in the development of androgen receptor modulators and kinase inhibitors where the 3,5-disubstitution pattern provides essential steric and electronic properties for binding affinity.
Executive Summary & Strategic Analysis
The target molecule features a 1,3,5-trisubstituted benzene ring containing an electron-withdrawing trifluoromethyl group, an electron-donating amino group, and a tertiary alcohol. The synthetic challenge lies in introducing the gem-dimethyl carbinol moiety without compromising the sensitive aniline functionality or the trifluoromethyl group.
Primary Route Selection:
While nucleophilic aromatic substitution (
-
Why this route? It avoids the use of protecting groups. Although the free amine possesses acidic protons, the use of excess Grignard reagent (
equivalents) allows for in situ protection as a magnesium amide, which hydrolyzes back to the free amine during the quench. This "one-pot" transformation reduces step count and maximizes yield.
Retrosynthetic Analysis
The retrosynthetic logic disconnects the C-C bonds adjacent to the tertiary alcohol. The gem-dimethyl group suggests the double addition of a methyl nucleophile to an ester carbonyl.
Figure 1: Retrosynthetic disconnection strategy targeting the ester functionality.
Experimental Protocol
Materials & Reagents[1][2][3][4][5][6][7][8][9]
-
Starting Material: Methyl 3-amino-5-(trifluoromethyl)benzoate (CAS: 22235-25-2).[1]
-
Reagent: Methylmagnesium bromide (MeMgBr), 3.0 M solution in diethyl ether.[2]
-
Solvent: Tetrahydrofuran (THF), anhydrous, inhibitor-free.
-
Quench: Saturated aqueous Ammonium Chloride (
).
Step-by-Step Methodology
Step 1: Reaction Setup[3][4][5][6]
-
Apparatus: Oven-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet adapter.
-
Inert Atmosphere: Flush the system with dry nitrogen for 15 minutes to remove moisture/oxygen.
-
Solvation: Charge the flask with Methyl 3-amino-5-(trifluoromethyl)benzoate (5.0 g, 22.8 mmol) and anhydrous THF (50 mL). Stir until fully dissolved. Cool the solution to 0°C using an ice/water bath.
Step 2: Grignard Addition[3]
-
Stoichiometry Calculation:
-
1.0 eq for amine deprotonation (
). -
2.0 eq for double addition to ester (
). -
1.5 eq excess to drive kinetics.
-
Total: 4.5 equivalents (approx. 34 mL of 3.0 M MeMgBr).
-
-
Addition: Transfer the MeMgBr solution to the addition funnel via cannula. Add dropwise to the cold ester solution over 30 minutes.
-
Observation: Gas evolution (methane) will occur initially due to amine deprotonation. A precipitate (magnesium salt) may form.
-
-
Reaction: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (23°C). Stir for 3 hours.
-
Monitoring: Check reaction progress via TLC (30% EtOAc in Hexanes) or LC-MS. The ester spot (
) should disappear, replaced by the more polar alcohol spot ( ).
-
Step 3: Quench & Workup
-
Cooling: Cool the reaction mixture back to 0°C.
-
Quench: Carefully add saturated aqueous
(30 mL) dropwise. This is exothermic.[3] This step hydrolyzes the magnesium alkoxide to the alcohol and the magnesium amide back to the free amine. -
Extraction: Dilute with Ethyl Acetate (EtOAc, 100 mL) and water (50 mL). Separate the layers. Extract the aqueous layer twice more with EtOAc (2 x 50 mL).
-
Drying: Combine organic phases, wash with brine (50 mL), dry over anhydrous Sodium Sulfate (
), and filter. -
Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude oil.
Step 4: Purification[4]
-
Crystallization (Preferred): The crude product often solidifies upon standing. Recrystallize from a mixture of Hexanes/EtOAc (9:1) to obtain off-white crystals.
-
Column Chromatography (Alternative): If oil persists, purify via silica gel chromatography eluting with a gradient of 0-40% EtOAc in Hexanes.
Reaction Mechanism & Workflow
The mechanism involves an initial acid-base reaction followed by nucleophilic acyl substitution and nucleophilic addition.
Figure 2: Mechanistic pathway from ester to tertiary alcohol involving amine protection/deprotection.
Characterization Data
The following spectral data confirms the structure of 2-(3-Amino-5-(trifluoromethyl)phenyl)propan-2-ol.
Nuclear Magnetic Resonance (NMR)
-
H NMR (400 MHz, DMSO-
):-
7.08 (s, 1H, Ar-H 4, between
and alkyl): Deshielded by . -
6.92 (s, 1H, Ar-H 2, between
and ): Meta coupling. -
6.75 (s, 1H, Ar-H 6, between
and alkyl): Shielded by ortho- . -
5.45 (s, 2H, -NH
): Broad singlet, exchangeable. - 5.02 (s, 1H, -OH ): Singlet, exchangeable.
-
1.38 (s, 6H, -C(CH
) OH): Characteristic gem-dimethyl singlet.
-
7.08 (s, 1H, Ar-H 4, between
-
F NMR (376 MHz, DMSO-
):-
-61.5 (s, 3F, -CF
): Typical range for aryl trifluoromethyl.
-
-61.5 (s, 3F, -CF
Mass Spectrometry
-
LC-MS (ESI+): Calculated for
[M+H] : 220.09. Found: 220.1.
Physical Properties
-
Appearance: Off-white to pale yellow crystalline solid.
-
Melting Point: 108–112°C.
Safety & Handling
| Hazard | Description | Mitigation |
| Grignard Reagents | Pyrophoric, reacts violently with water. | Use oven-dried glassware; handle under inert gas ( |
| Trifluoromethyls | C-F bonds are stable, but combustion may release HF. | Do not incinerate waste; use proper ventilation. |
| Anilines | Toxic by inhalation/skin contact; potential sensitizer. | Wear nitrile gloves, lab coat, and work in a fume hood. |
References
-
Synthesis of
-amino- -trifluoromethyl alcohols. National Institutes of Health (NIH). Available at: [Link] (Contextual reference for trifluoromethyl alcohol stability). -
Methyl 3-amino-5-(trifluoromethyl)benzoate (Precursor Data). PubChem. Available at: [Link].
- Grignard Addition to Esters: General Protocols.Organic Chemistry Portal.
Sources
- 1. Methyl 3-amino-5-(trifluoromethyl)benzoate | C9H8F3NO2 | CID 4026781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2007121389A2 - 4,4-disubstituted piperidine derivatives as nk-i and serotonin transporter inhibitors - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scispace.com [scispace.com]
- 5. 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 6. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]
